2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile
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Overview
Description
2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a benzimidazole core fused with a pyridine ring, and a piperazine moiety attached to a naphthyl group. The presence of multiple functional groups and aromatic rings makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile involves several steps. One common method starts with the preparation of the benzimidazole core, which is achieved by the condensation of o-phenylenediamine with formic acid or its derivatives . The pyridine ring is then fused to the benzimidazole core through a cyclization reaction. The piperazine moiety is introduced via nucleophilic substitution reactions, where the naphthyl group is attached to the piperazine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include formic acid, o-phenylenediamine, and various catalysts to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced benzimidazole compounds .
Scientific Research Applications
2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as an antiviral and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved include the inhibition of DNA synthesis and disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: Known for its use as a curing agent in epoxy resins.
2-Methyl-1-naphthylamine: Studied for its potential carcinogenic effects.
Piperazine derivatives: Widely used in pharmaceuticals for their antiparasitic and antipsychotic properties.
Uniqueness
What sets 2-Ethyl-3-methyl-1-{4-[(2-methyl-1-naphthyl)methyl]-1-piperazinyl}pyrido[1,2-A]benzimidazole-4-carbonitrile apart is its unique combination of functional groups and aromatic rings, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C31H31N5 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-ethyl-3-methyl-1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C31H31N5/c1-4-24-22(3)26(19-32)30-33-28-11-7-8-12-29(28)36(30)31(24)35-17-15-34(16-18-35)20-27-21(2)13-14-23-9-5-6-10-25(23)27/h5-14H,4,15-18,20H2,1-3H3 |
InChI Key |
DFFMNPXDNSXFSU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CC5=C(C=CC6=CC=CC=C65)C |
Origin of Product |
United States |
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